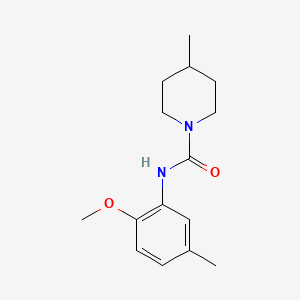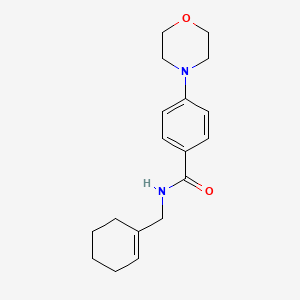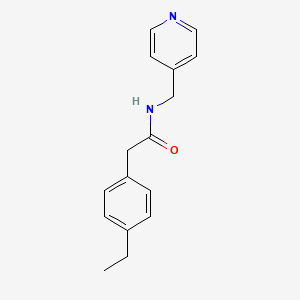![molecular formula C17H28N4O B5334189 1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol, also known as CP-122,288, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol acts as a selective agonist at the dopamine D3 receptor, which is highly expressed in the mesolimbic pathway of the brain. By selectively targeting the D3 receptor, this compound can modulate dopamine signaling in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the mesolimbic pathway, leading to improved motor function, cognitive function, and reduced drug-seeking behavior. This compound has also been shown to have a low affinity for other dopamine receptors, reducing the risk of side effects such as dyskinesia and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol has several advantages for lab experiments, including its high selectivity for the D3 receptor, low affinity for other dopamine receptors, and well-established synthesis method. However, this compound has some limitations, including its relatively short half-life and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol research, including the development of more potent and selective D3 receptor agonists, the investigation of this compound's potential therapeutic applications in other diseases, and the development of novel drug delivery methods to increase its bioavailability and half-life.
In conclusion, this compound is a promising drug compound that has shown potential therapeutic applications in various diseases. Its selective agonism at the dopamine D3 receptor, combined with its low affinity for other dopamine receptors, makes it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol can be synthesized using a multi-step process that involves the reaction of 4-cyclopentylpyrimidine-2-amine with 3-bromopropylpiperidine, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, this compound has been shown to improve motor function and reduce the side effects of traditional dopamine agonists. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms. In addiction, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c22-15-7-12-21(13-8-15)11-3-9-18-17-19-10-6-16(20-17)14-4-1-2-5-14/h6,10,14-15,22H,1-5,7-9,11-13H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYTKXGMSZADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)NCCCN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B5334117.png)
![3'-(acetylamino)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5334120.png)
![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5334139.png)
![5-{2-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B5334144.png)
![5-bromo-N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5334151.png)
![1-benzyl-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5334161.png)


![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)

![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)

![N,N-dimethyl-4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B5334206.png)
![N-[2-(3-pyridinyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5334210.png)
